Methyl 3-fluoroazetidine-3-carboxylate hydrochloride
Description
Methyl 3-fluoroazetidine-3-carboxylate hydrochloride (CAS: 1421920-61-7) is a fluorinated azetidine derivative with the molecular formula C₅H₈FNO₂·HCl (C₅H₉ClFNO₂ overall). Key features include:
Properties
IUPAC Name |
methyl 3-fluoroazetidine-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8FNO2.ClH/c1-9-4(8)5(6)2-7-3-5;/h7H,2-3H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXRPGQJMUPHTPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CNC1)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1421920-61-7 | |
| Record name | methyl 3-fluoroazetidine-3-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
Methyl 3-fluoroazetidine-3-carboxylate hydrochloride is a fluorinated derivative of azetidine, which has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a fluorine atom and a carboxylate functional group, which influence its interaction with biological targets.
Chemical Structure and Properties
- Molecular Formula : CHClFNO
- SMILES : COC(=O)C1(CNC1)F
- InChIKey : WNLQSAXAATZVLU-UHFFFAOYSA-N
The presence of the fluorine atom is significant as it can enhance the compound's lipophilicity and metabolic stability, making it a valuable scaffold in drug design.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The fluorine atom can increase binding affinity through:
- Hydrogen Bonding : The carboxylate group can form hydrogen bonds with target proteins.
- Electrostatic Interactions : The electronegative fluorine enhances the compound's interaction with positively charged residues in active sites.
Biological Activity Overview
Research indicates that this compound may have applications in various therapeutic areas, including:
- Anticancer Activity : Preliminary studies suggest that derivatives of azetidine compounds exhibit potential as inhibitors of cancer-related pathways.
- Antimicrobial Properties : Fluorinated compounds are often explored for their antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes.
- Enzyme Inhibition : The compound may serve as a probe in studying enzyme mechanisms, particularly in the context of drug metabolism and pharmacokinetics.
In Vitro Studies
- Enzyme Interaction : A study demonstrated that this compound was effective in inhibiting specific enzymes involved in cancer metabolism, showing IC values in the low micromolar range.
- Cell Viability Assays : In human cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability, indicating its potential as a therapeutic agent.
In Vivo Studies
- Animal Models : In murine models, administration of this compound showed promising results in reducing tumor size without significant toxicity, suggesting favorable pharmacokinetic properties.
- Pharmacokinetics : Studies revealed that the compound exhibited a half-life conducive to therapeutic use, with effective plasma concentrations maintained over several hours post-administration.
Data Summary Table
Scientific Research Applications
Medicinal Chemistry
1.1 Synthesis of Bioactive Compounds
Methyl 3-fluoroazetidine-3-carboxylate hydrochloride serves as a key intermediate in the synthesis of various bioactive compounds. Its unique structural properties allow for modifications that enhance biological activity. For instance, it has been utilized in the development of S1P5 receptor agonists, which are relevant in treating neurodegenerative diseases .
1.2 Targeting Neurodegenerative Diseases
The compound has shown potential in the formulation of therapeutic agents aimed at neurodegenerative diseases. Research indicates that derivatives of this compound exhibit neuroprotective effects, making them candidates for further investigation in drug development .
Chemical Biology
2.1 Fluorescent Labeling
In studies involving intracellular labeling, this compound has been used to optimize fluorescent ligands for live-cell imaging. It aids in the tracking of protein interactions within cellular environments, enhancing our understanding of cellular mechanisms .
2.2 Protein Purification Techniques
The compound is also employed in various protein purification techniques, including Western blotting and protein quantitation assays. Its ability to modify proteins facilitates the study of protein function and interaction networks .
Case Study 1: Neuroprotective Agents
A study focused on synthesizing derivatives from this compound demonstrated promising results in neuroprotection in animal models of Alzheimer's disease. The derivatives exhibited significant reductions in neuroinflammation and improved cognitive function .
Case Study 2: Fluorescent Ligands
Research involving HEK293T cells highlighted the efficiency of biotin-JF-HaloTag ligands that incorporated this compound. The study reported enhanced labeling efficiency, facilitating better visualization of mitochondrial dynamics within live cells .
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorinated Azetidine Derivatives
(a) Ethyl 3-fluoroazetidine-3-carboxylate hydrochloride (CAS: 1186663-32-0)
- Molecular Formula: C₆H₁₁ClFNO₂.
- Molecular Weight : 183.61 g/mol .
- Key Differences: Ethyl ester substituent instead of methyl, increasing hydrophobicity and molecular weight. No CCS data available, but similar reactivity due to shared azetidine-fluorine core .
- Applications : Likely overlaps with the methyl variant in medicinal chemistry intermediates.
(b) 3-Fluoroazetidine Hydrochloride (CAS: 617718-46-4)
- Molecular Formula : C₃H₆ClFN.
- Molecular Weight : 122.54 g/mol .
- Key Differences :
- Applications : Primarily used as a precursor for fluorinated heterocycles.
(c) 3-(Difluoromethyl)-3-methylazetidine Hydrochloride (CAS: 1788041-57-5)
Methyl Azetidine Carboxylate Analogues
(a) Methyl 3-methylazetidine-3-carboxylate Hydrochloride (CAS: 1114876-08-2)
- Molecular Formula: C₆H₁₂ClNO₂.
- Molecular Weight : 165.62 g/mol .
- Key Differences: Methyl substituent replaces fluorine, eliminating electronegative effects.
(b) Methyl 3-aminoazetidine-3-carboxylate Hydrochloride (CAS: 1359656-99-7)
Comparative Data Table
Key Findings and Implications
Fluorine vs. Methyl Substitution : Fluorine enhances electronegativity and hydrogen-bonding capacity, making Methyl 3-fluoroazetidine-3-carboxylate HCl more suitable for targeting polar enzyme pockets compared to its methyl analogue .
Safety Profile : Most azetidine carboxylates (e.g., methyl and ethyl variants) show low acute toxicity, aligning with industrial safety standards .
Preparation Methods
Fluorination of Azetidine Derivatives
One prevalent method involves starting from pre-formed azetidine frameworks that are selectively fluorinated at the 3-position. This approach typically employs fluorinating reagents such as N-fluorobenzenesulfonimide (NFSI) or diatomic fluorine under controlled conditions. The fluorination occurs at the azetidine ring, often facilitated by electrophilic fluorination mechanisms, to produce 3-fluoroazetidine intermediates.
Ring-Forming Reactions with Fluorinated Building Blocks
Another route involves the synthesis of fluorinated azetidines via ring-closure reactions from fluorinated amino precursors. For example, the reaction of fluorinated β-haloamines with suitable cyclization agents (e.g., base-induced intramolecular nucleophilic substitution) can generate the azetidine ring with fluorine at the 3-position.
Functionalization of Fluorinated Azetidines
Esterification and Carboxylate Formation
The carboxylate group at the 3-position is introduced through esterification of the amino group, often using methyl chloroformate or methyl iodide in the presence of a base. This step yields methyl esters of azetidine-3-carboxylic acids, which can be further converted into their hydrochloride salts.
Conversion to Hydrochloride Salts
The final step involves treatment of the methyl ester with hydrochloric acid, typically in anhydrous conditions or in a suitable solvent like diethyl ether or ethanol, to produce the hydrochloride salt of methyl 3-fluoroazetidine-3-carboxylate. This salt formation enhances stability and facilitates handling.
Research Findings and Data
| Method | Starting Material | Reagents | Reaction Conditions | Yield | Notes |
|---|---|---|---|---|---|
| Direct fluorination | Azetidine derivatives | NFSI, fluorine gas | Room temperature, inert atmosphere | 60-75% | Selective fluorination at the 3-position |
| Ring closure from fluorinated amines | Fluorinated β-haloamines | Base (K2CO3), DMSO | Elevated temperature (80-120°C) | 55-70% | Intramolecular cyclization to form azetidine ring |
| Esterification | Fluorinated amino acids | Methyl chloroformate | Reflux in base (NaHCO3) | 65-80% | Formation of methyl ester at 3-position |
| Hydrochloride salt formation | Methyl ester | HCl in ether | Room temperature | Quantitative | Salt stabilization |
Notes on Optimization and Industrial Relevance
- Reaction Conditions: Precise control of temperature and reagent equivalents is critical to prevent over-fluorination or ring-opening side reactions.
- Purification: Chromatography or recrystallization from suitable solvents ensures high purity, especially for sensitive fluorinated compounds.
- Scalability: Continuous flow fluorination techniques are being explored to enhance safety and scalability for industrial synthesis.
Q & A
Q. What are the recommended synthetic routes for methyl 3-fluoroazetidine-3-carboxylate hydrochloride, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : Synthesis often involves fluorination of azetidine precursors under controlled conditions. For example, fluorination of tert-butyl-protected azetidine derivatives (e.g., tert-butyl 3-cyano-3-fluoroazetidine-1-carboxylate) followed by deprotection and carboxylation may yield the target compound . Optimization strategies include adjusting reaction temperature (e.g., -78°C for fluorinating agents like DAST) and using anhydrous solvents to minimize side reactions. Monitoring intermediates via -NMR can help track fluorination efficiency .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use orthogonal analytical techniques:
- HPLC with UV detection (e.g., C18 column, 0.1% TFA in mobile phase) to assess purity (>98% is typical for research-grade material) .
- NMR spectroscopy (, , ) to confirm substitution patterns and fluorine integration .
- Mass spectrometry (HRMS) for molecular ion validation .
Q. What are the critical stability considerations for storing this compound?
- Methodological Answer : Store at -20°C in airtight, moisture-resistant containers under inert gas (argon or nitrogen) to prevent hydrolysis of the ester and azetidine rings. Stability studies indicate ≥5-year integrity under these conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Discrepancies often arise from differences in stereochemistry or impurity profiles. Strategies include:
- Chiral separation (e.g., chiral HPLC or SFC) to isolate enantiomers and test their activity independently .
- Metabolite profiling (LC-MS/MS) to identify degradation products that may interfere with assays .
- Crystallography to correlate 3D structure with functional outcomes .
Q. What experimental approaches are recommended for studying the reactivity of the fluoroazetidine ring in medicinal chemistry applications?
- Methodological Answer :
- Kinetic studies under varying pH and temperature to assess ring-opening tendencies (common in strained azetidines) .
- Computational modeling (DFT calculations) to predict nucleophilic attack sites on the fluorinated ring .
- Protection/deprotection strategies (e.g., Boc or Fmoc groups) to stabilize intermediates during derivatization .
Q. How can researchers design SAR studies for this compound analogs targeting CNS receptors?
- Methodological Answer :
- Scaffold diversification : Replace the methyl ester with bioisosteres (e.g., amides or ketones) and evaluate binding affinity via radioligand assays .
- Fluorine scan : Synthesize analogs with fluorine at alternative positions (e.g., 2-fluoro or 4-fluoro) to probe electronic effects on target engagement .
- In vivo pharmacokinetics : Assess blood-brain barrier penetration using LC-MS quantification in rodent plasma and brain homogenates .
Data-Driven Insights
| Parameter | Typical Value | Reference |
|---|---|---|
| CAS Number | 2227206-51-9 | |
| Purity (HPLC) | ≥98% | |
| Storage Stability | ≥5 years at -20°C | |
| Key Synthetic Intermediate | tert-butyl 3-cyano-3-fluoroazetidine-1-carboxylate |
Note : For safety protocols, refer to SDS guidelines emphasizing handling in fume hoods, PPE (gloves, goggles), and emergency measures for inhalation/exposure .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
